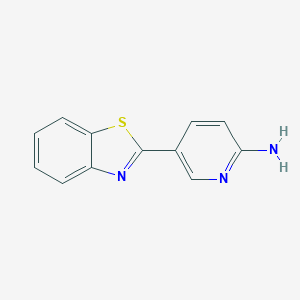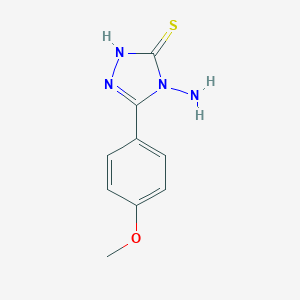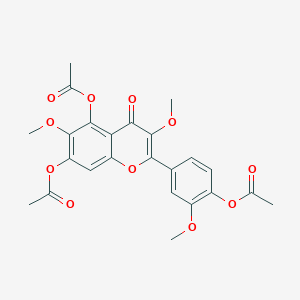
2,2-Dimethylbut-3-ynoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylbut-3-ynoyl chloride is an organic compound with the molecular formula C₆H₇ClO. It is a derivative of butynoyl chloride, where the butynoyl group is substituted with two methyl groups at the second carbon position. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylbut-3-ynoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylbut-3-yn-2-ol with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, where the alcohol is converted to the corresponding chloride:
2,2-Dimethylbut-3-yn-2-ol+SOCl2→2,2-Dimethylbut-3-ynoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.
化学反应分析
Types of Reactions
2,2-Dimethylbut-3-ynoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The triple bond in the butynoyl group can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) are used under controlled conditions to add across the triple bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Addition Reactions: Products include dihalides or haloalkenes.
Oxidation and Reduction: Products include carboxylic acids or alcohols, depending on the reaction conditions.
科学研究应用
2,2-Dimethylbut-3-ynoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of 2,2-dimethylbut-3-ynoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon more susceptible to nucleophilic attack. The triple bond in the butynoyl group also provides a site for addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
相似化合物的比较
Similar Compounds
Butynoyl Chloride: Lacks the methyl groups at the second carbon position.
2-Methylbut-3-ynoyl Chloride: Has only one methyl group at the second carbon position.
2,2-Dimethylbut-2-enoyl Chloride: Contains a double bond instead of a triple bond.
Uniqueness
2,2-Dimethylbut-3-ynoyl chloride is unique due to the presence of two methyl groups at the second carbon position, which influences its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
属性
IUPAC Name |
2,2-dimethylbut-3-ynoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-4-6(2,3)5(7)8/h1H,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRWNFBPTYBWLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)



![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)

![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)




